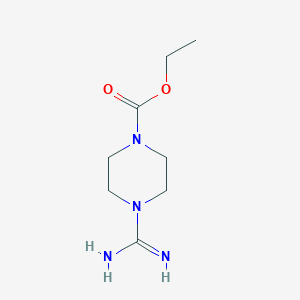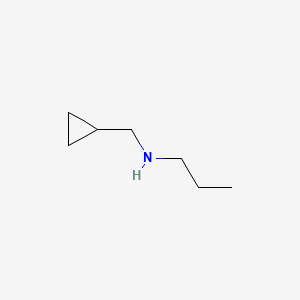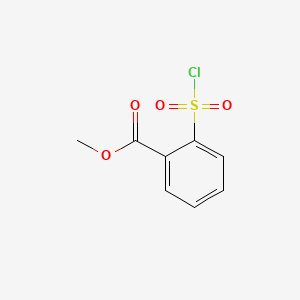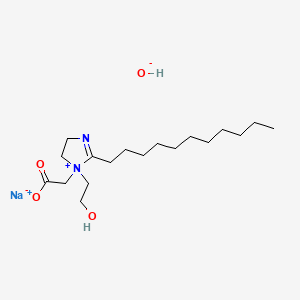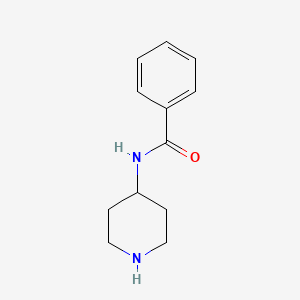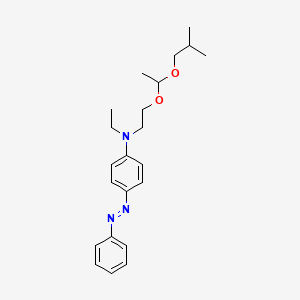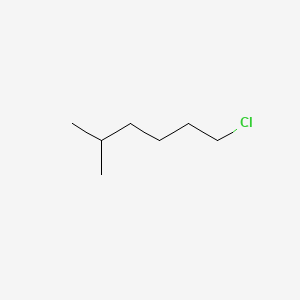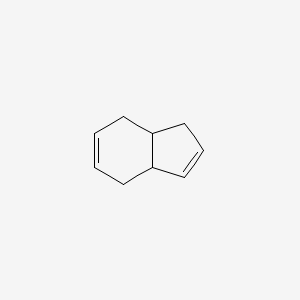
3a,4,7,7a-Tetrahydroindene
Vue d'ensemble
Description
3a,4,7,7a-Tetrahydroindene: is an organic compound with the molecular formula C₉H₁₂ . It is a bicyclic hydrocarbon that is structurally related to indene. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Indene: One common method for synthesizing 3a,4,7,7a-Tetrahydroindene involves the hydrogenation of indene. This reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Cyclization Reactions: Another synthetic route involves the cyclization of suitable precursors under acidic or basic conditions to form the bicyclic structure of this compound.
Industrial Production Methods:
Catalytic Hydrogenation: In an industrial setting, the hydrogenation of indene is carried out in large reactors with efficient catalysts to produce this compound on a commercial scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3a,4,7,7a-Tetrahydroindene can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Although this compound is already a reduced form of indene, further reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: This compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Formation of ketones or alcohols depending on the reaction conditions.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 3a,4,7,7a-Tetrahydroindene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to understand the behavior of bicyclic hydrocarbons in biological systems.
Medicine:
Drug Development: Researchers explore the potential of this compound derivatives in drug development due to their unique structural properties.
Industry:
Polymer Production: It is used as a monomer or comonomer in the production of specialty polymers with specific properties.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: 3a,4,7,7a-Tetrahydroindene and its derivatives can act as inhibitors of specific enzymes, affecting biochemical pathways.
Receptor Binding: Some derivatives may interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Indene: The parent compound from which 3a,4,7,7a-Tetrahydroindene is derived.
Tetrahydronaphthalene: Another bicyclic hydrocarbon with similar structural features.
Cyclohexene: A monocyclic hydrocarbon that shares some chemical properties.
Uniqueness:
Structural Features: The unique bicyclic structure of this compound distinguishes it from other similar compounds, providing distinct chemical reactivity and applications.
Chemical Properties: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
Propriétés
IUPAC Name |
3a,4,7,7a-tetrahydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-3,6,8-9H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFERIGCCDYCZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027515 | |
| Record name | 3a,4,7,7a-Tetrahydroindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3048-65-5, 38451-18-2, 56170-01-5, 66563-20-0 | |
| Record name | 3a,4,7,7a-Tetrahydroindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3048-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3a,4,7,7a-Tetrahydroindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Bicyclo(4.3.0)nona-3,7-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038451182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056170015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066563200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,7,7a-Tetrahydroindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,7,7a-tetrahydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3A,4,7,7A-TETRAHYDROINDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37G13UD607 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3a,4,7,7a-tetrahydroindene typically synthesized?
A: this compound is often synthesized as a byproduct in reactions involving cyclopentadiene (CPD) and 1,3-butadiene (BD). For instance, during the synthesis of 5-vinyl-2-norbornene (VNB) from CPD and BD, this compound emerges as a significant byproduct, particularly at elevated temperatures. [, , ] This suggests that the formation of this compound might be favored under specific reaction conditions, such as high temperatures. Interestingly, research indicates that this compound is formed through a Cope rearrangement of the endo-5-vinylbicyclo[2.2.1]hept-2-ene radical cation, which occurs at temperatures between 100-150 K. []
Q2: What is the role of catalysts in the formation of this compound?
A: Catalysts play a crucial role in influencing the selectivity and yield of different products in reactions involving CPD and BD. While some catalysts, like vanadium-based anionic coordination catalysts, primarily facilitate the incorporation of dienes into polyethylene or ethylene-propylene chains, they don't directly produce this compound. [] On the other hand, systems like Cp2TiCl2-LiAlH4 have shown to readily isomerize 5-vinyl-2-norbornene to this compound. [] This highlights the importance of carefully selecting catalyst systems to control product distribution and potentially minimize the formation of this compound if desired.
Q3: Are there any studies on the reactivity of this compound?
A: Although limited, there is research exploring the reactivity of this compound. One study investigated the hydroxylation of this compound using hydrogen peroxide in formic acid. [] This suggests that this compound can undergo reactions typical of cyclic olefins, opening possibilities for its utilization as a building block in organic synthesis.
Q4: How is this compound characterized?
A: this compound is typically characterized using various spectroscopic techniques. While specific data like molecular weight and formula are not explicitly mentioned in the provided research, its characterization likely involves techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. [] These techniques provide valuable information about the compound's structure, bonding, and functional groups, contributing to its comprehensive characterization.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


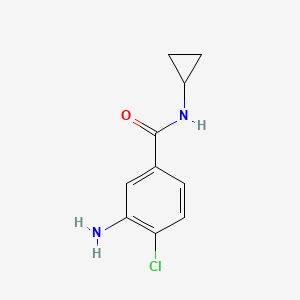
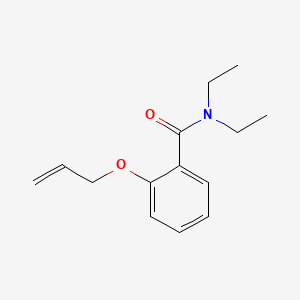
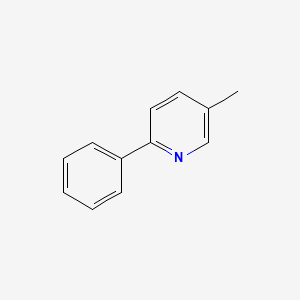
![N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1294864.png)


